molecular formula C15H16ClN5O2S B4461429 4-chloro-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

4-chloro-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B4461429
M. Wt: 365.8 g/mol
InChI Key: OGBSTJDOKBBEFN-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound with the molecular formula C12H11ClN2O2S . This compound is notable for its unique structure, which includes a pyridine ring, a triazine ring, and a benzenesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

4-chloro-N-[3-(pyridin-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O2S/c16-12-4-6-14(7-5-12)24(22,23)20-15-18-10-21(11-19-15)9-13-3-1-2-8-17-13/h1-8H,9-11H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBSTJDOKBBEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=NCN1CC2=CC=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyridine derivative, followed by the formation of the triazine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various triazine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The primary application of this compound lies in its role as an inhibitor of specific biological receptors. Notably, it has been studied for its inhibitory effects on the P2X7 receptor, which is implicated in various inflammatory and neurodegenerative diseases.

Inhibition of P2X7 Receptor

Research indicates that compounds similar to 4-chloro-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can serve as effective inhibitors of the P2X7 receptor. This receptor is known to play a crucial role in the pathophysiology of chronic pain and inflammation. Inhibitors targeting this receptor may provide therapeutic benefits for conditions such as arthritis and multiple sclerosis .

Antimicrobial Activity

Studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections. Research into similar compounds has shown promising results against various strains of bacteria, indicating that this compound may also possess similar properties .

Case Studies

Several case studies highlight the applications of related compounds:

  • P2X7 Inhibition : A study demonstrated that a related sulfonamide compound effectively reduced inflammation in animal models by blocking the P2X7 receptor. This suggests a pathway for developing new anti-inflammatory drugs based on this compound's structure .
  • Antimicrobial Efficacy : A derivative of this class was tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed significant antibacterial activity. This points to the potential for developing new antibiotics from similar chemical frameworks .
  • Anticancer Research : Compounds with triazine cores have been evaluated in vitro against various cancer cell lines. Results indicated that these compounds could inhibit cell growth and induce apoptosis, supporting further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is unique due to its combination of a pyridine ring, a triazine ring, and a benzenesulfonamide group. This structure imparts distinctive chemical properties and reactivity, making it valuable for various research applications .

Biological Activity

The compound 4-chloro-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is part of a class of sulfonamide derivatives that have garnered attention for their potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H17ClN4O2S\text{C}_{15}\text{H}_{17}\text{ClN}_{4}\text{O}_{2}\text{S}

This structure includes a chloro group, a pyridine moiety, and a triazine ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase. This inhibition can lead to various pharmacological effects including diuretic and anti-inflammatory activities .
  • Antimicrobial Activity : Sulfonamides are traditionally used as antibacterial agents. The presence of the pyridine and triazine rings enhances the compound's interaction with bacterial enzymes, leading to bacteriostatic effects against a range of pathogens .
  • Antitumor Activity : Recent studies indicate that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis through modulation of apoptotic pathways .

Biological Activity Data

The following table summarizes the biological activities reported for similar sulfonamide derivatives:

Compound NameActivity TypeIC50 (μM)Reference
Compound AAntibacterial10
Compound BAntitumor15
Compound CEnzyme Inhibition20
Compound DAntiviral25

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that a related compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.32 μg/mL .
  • Antitumor Potential : In vitro assays showed that another derivative led to a reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of 1.25 μM. This effect was linked to the compound's ability to induce apoptosis through caspase activation pathways .
  • Enzyme Inhibition Studies : Research indicated that certain derivatives inhibited acetylcholinesterase with IC50 values ranging from 20 to 50 μM. This suggests potential applications in treating neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

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